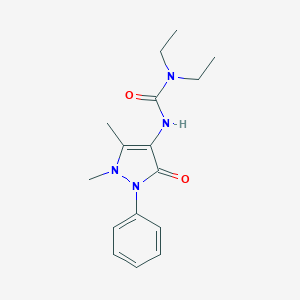

N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DASA-58 and is known for its unique chemical structure and properties. In

Scientific Research Applications

Electrochemical Properties and Charge Transfer

A study detailed the synthesis and electrochemical behavior of compounds related to N-(2,4-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, demonstrating their unusual electrochemistry and charge transfer properties. These compounds exhibited three single-electron reduction and one two-electron oxidation waves, highlighting their potential in understanding electron transfer mechanisms (Perepichka et al., 2002).

Development of Selective Receptor Antagonists

Another research effort focused on developing potent and selective antagonists for the UTP-activated P2Y4 receptor based on an anthraquinone scaffold, showcasing the compound's selectivity and its potential as a tool for studying this scarcely investigated receptor (Rafehi et al., 2017).

Catalytic Applications

The catalytic application of related sulfonamide compounds in the synthesis of xanthene derivatives under neutral media was also explored. This study suggests the versatility of these compounds in catalyzing reactions that contribute to organic synthesis methodologies (Khazaei et al., 2016).

Electrochemiluminescence in Aqueous Medium

Research into hydrophilic diarylanthracenes, related to this compound, demonstrated their solubility in water and potential for stable electrochemiluminescence (ECL) emission in aqueous media. This opens avenues for their application in bioanalytical and sensing technologies (Natarajan & Schmittel, 2012).

Mechanism of Action

Target of Action

It is known that similar compounds, such as amitraz, target the octopamine receptors of insects . Octopamine receptors are a class of G-protein coupled receptors (GPCRs) in invertebrates, including insects .

Mode of Action

Related compounds like amitraz have been found to have an insect repellent effect, work as an insecticide, and also as a pesticide synergist . Its effectiveness is traced back to alpha-adrenergic agonist activity, interaction with octopamine receptors of the central nervous system, and inhibition of monoamine oxidases and prostaglandin synthesis . Therefore, it leads to overexcitation and consequently paralysis and death in insects .

Biochemical Pathways

Similar compounds like amitraz affect the alpha-adrenergic and octopamine receptors in the central nervous system of insects . This interaction disrupts normal neurotransmission, leading to overexcitation, paralysis, and death .

Pharmacokinetics

It is known that most animal species, including humans, can metabolize similar compounds like amitraz rapidly to form six metabolites during biotransformation .

Result of Action

Similar compounds like amitraz lead to overexcitation, paralysis, and death in insects .

Action Environment

It is known that environmental factors can influence the effectiveness of similar compounds like amitraz .

properties

IUPAC Name |

N-(2,4-dimethylphenyl)-9,10-dioxoanthracene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4S/c1-13-7-10-20(14(2)11-13)23-28(26,27)15-8-9-18-19(12-15)22(25)17-6-4-3-5-16(17)21(18)24/h3-12,23H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKZJHWXDWCMIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![butyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B375069.png)

![benzyl 2-{[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate](/img/structure/B375070.png)

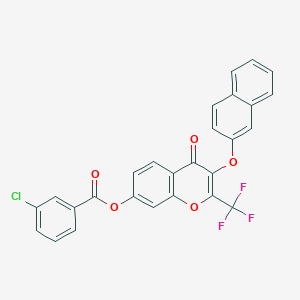

![benzyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B375072.png)

![isopropyl 2-{[3-(2-naphthyloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B375075.png)

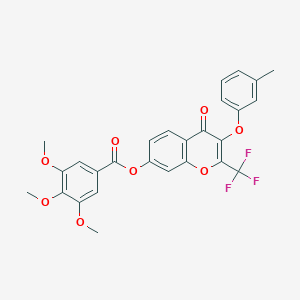

![benzyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B375081.png)

![dimethyl 2-[[2-(3,4-dimethylphenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B375082.png)

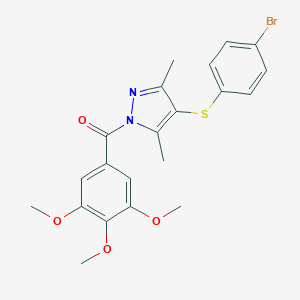

![2-bromo-3,4,5-trimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B375088.png)

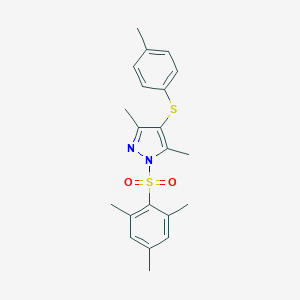

![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B375089.png)

![Pentyl 4-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B375091.png)